molecular formula C19H14FN5O2S3 B2885959 N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477214-96-3

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2885959
CAS RN: 477214-96-3
M. Wt: 459.53
InChI Key: MAXCRCHJGYBVJQ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2S3 and its molecular weight is 459.53. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment and Inhibition

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Research on analogues of N-(benzo[d]thiazol-2-yl)acetamide compounds has identified them as potent inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. These compounds have shown efficacy both in vitro and in vivo, with modifications aiming to improve metabolic stability and reduce deacetylation, which is a common metabolic pathway affecting their potency (Stec et al., 2011).

Anticancer Screening of Imidazothiadiazole Analogs : Another study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated them against various cancer cell lines. These compounds showed significant cytotoxicity, particularly against breast cancer, highlighting their potential as novel anticancer agents (Abu-Melha, 2021).

Synthesis of Novel Compounds

Src Kinase Inhibitory and Anticancer Activities : N-benzyl-substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. These derivatives showed promising results, particularly against human colon carcinoma and leukemia cell lines, indicating their potential for further development as anticancer drugs (Fallah-Tafti et al., 2011).

Antimicrobial Activities : Some novel derivatives have been synthesized and assessed for anti-inflammatory and antimicrobial activities. These studies demonstrate the versatility of N-(benzo[d]thiazol-2-yl)acetamide derivatives in generating compounds with potential biological benefits beyond cancer treatment, including the management of inflammation and microbial infections (Sunder et al., 2013).

Precursor in Pharmaceutical Development

Insecticidal Assessment Against Cotton Leafworm : Research has also explored the use of N-(benzo[d]thiazol-2-yl)acetamide derivatives as precursors for the synthesis of compounds with potential insecticidal properties. This highlights the broader applicability of these compounds in areas such as agriculture, where they could contribute to pest control strategies (Fadda et al., 2017).

Ultrasound Synthesis and Antibacterial Evaluation : The ultrasound-assisted synthesis of derivatives has been explored for efficient production methods, with some compounds showing promising antibacterial activities. This research underscores the potential for innovative synthesis techniques to enhance the pharmacological profiles of these compounds (Rezki, 2016).

properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S3/c20-12-7-5-11(6-8-12)9-15(26)22-18-24-25-19(30-18)28-10-16(27)23-17-21-13-3-1-2-4-14(13)29-17/h1-8H,9-10H2,(H,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXCRCHJGYBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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